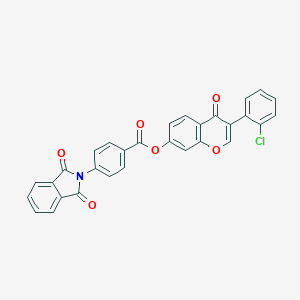
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of coumarin and is commonly referred to as CDPB.
Mécanisme D'action
The mechanism of action of CDPB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. CDPB has been shown to inhibit the activation of the Akt/mTOR pathway, which is a critical pathway for cancer cell survival. CDPB has also been shown to inhibit the activation of the NF-κB pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CDPB has been shown to have several biochemical and physiological effects. Studies have shown that CDPB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. CDPB has also been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cell cycle inhibitors. Additionally, CDPB has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDPB in lab experiments is its potent anti-cancer activity. CDPB has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. Additionally, CDPB has a relatively low toxicity profile, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using CDPB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on CDPB. One potential direction is to investigate the synergistic effects of CDPB with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Another potential direction is to investigate the mechanisms underlying the anti-cancer activity of CDPB in more detail, with the aim of identifying new targets for cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration route of CDPB for in vivo use.
Méthodes De Synthèse
The synthesis of CDPB involves the condensation reaction of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl and 4-(1,3-dioxoisoindolin-2-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure CDPB.
Applications De Recherche Scientifique
CDPB has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CDPB exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. CDPB has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle progression and inducing cell cycle arrest. Additionally, CDPB has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Propriétés
Formule moléculaire |
C30H16ClNO6 |
|---|---|
Poids moléculaire |
521.9 g/mol |
Nom IUPAC |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C30H16ClNO6/c31-25-8-4-3-5-20(25)24-16-37-26-15-19(13-14-23(26)27(24)33)38-30(36)17-9-11-18(12-10-17)32-28(34)21-6-1-2-7-22(21)29(32)35/h1-16H |
Clé InChI |
VKWBFLZHMJCLMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284607.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284611.png)
![N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea](/img/structure/B284614.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B284617.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B284618.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
